(4-Amino-3,5,6-trichloropyridin-2-yl)methanol
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Overview
Description
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms, an amino group, and a hydroxymethyl group attached to the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5,6-trichloropyridin-2-yl)methanol typically involves the chlorination of pyridine derivatives followed by the introduction of the amino and hydroxymethyl groups. One common method involves the chlorination of 2-hydroxypyridine to form 3,5,6-trichloro-2-hydroxypyridine, which is then aminated to introduce the amino group. The final step involves the reduction of the hydroxyl group to form the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxymethyl group to other functional groups.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce various alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-3,5,6-trichloropyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3,5,6-Trichloropyridin-2-yl)methanol
- **2,3,5-Trichloropyridin-4-amine
- **(4-Chloro-pyridin-2-yl)-methanol
Uniqueness
(4-Amino-3,5,6-trichloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the amino and hydroxymethyl groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields .
Properties
CAS No. |
57254-32-7 |
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Molecular Formula |
C6H5Cl3N2O |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
(4-amino-3,5,6-trichloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5Cl3N2O/c7-3-2(1-12)11-6(9)4(8)5(3)10/h12H,1H2,(H2,10,11) |
InChI Key |
NXYZSHMSULCVBY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=N1)Cl)Cl)N)Cl)O |
Origin of Product |
United States |
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